3-cyano-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7O2S/c19-10-12-3-1-4-13(9-12)17(26)20-6-7-25-11-14(22-24-25)18-21-16(23-27-18)15-5-2-8-28-15/h1-5,8-9,11H,6-7H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOKRJIGHOCXPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions:
Formation of the Triazole Ring: The synthesis begins with the formation of the 1,2,3-triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This step involves reacting an azide with an alkyne in the presence of a copper catalyst.
Oxadiazole Ring Formation: The next step involves the formation of the 1,2,4-oxadiazole ring. This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide.
Thiophene Attachment: The thiophene moiety is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Benzamide Formation: Finally, the benzamide core is synthesized by reacting the intermediate with a suitable benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the CuAAC reaction and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiophene and oxadiazole moieties. Thiophene derivatives have been shown to exhibit antifungal and antibacterial activities. For instance, derivatives similar to 3-cyano-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide have demonstrated potent antifungal activity against various pathogens, making them candidates for developing new antifungal agents .
Anticancer Properties
Compounds with oxadiazole and triazole structures are gaining attention for their anticancer properties. Research indicates that these compounds can inhibit histone deacetylases (HDAC), which are implicated in cancer progression. In particular, 1,2,4-oxadiazole derivatives have shown promising results in inhibiting HDAC activity at low concentrations . This suggests that this compound could be explored further for its potential as an anticancer drug.
Anti-inflammatory Effects
The incorporation of thiophene and oxadiazole rings into organic compounds has been associated with anti-inflammatory activity. Studies suggest that such compounds can modulate inflammatory pathways and may be useful in treating inflammatory diseases .
Organic Electronics
The unique electronic properties of thiophene-based compounds make them suitable for applications in organic electronics. For instance, materials derived from thiophenes are utilized in organic photovoltaic cells and organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices could enhance the performance of these devices due to its potential charge transport properties .
Sensors
The sensitivity of thiophene-containing compounds to environmental changes makes them excellent candidates for sensor applications. They can be used in the development of chemical sensors that detect specific analytes based on changes in their electronic properties when exposed to different substances .
Case Studies
Mechanism of Action
The mechanism of action of 3-cyano-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and oxadiazole rings can form hydrogen bonds and π-π interactions with biological macromolecules, while the thiophene moiety can participate in electron transfer processes. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Key Observations:
- Triazole-Oxadiazole vs. Thiadiazole/Thiazole Cores : The target compound’s 1,2,4-oxadiazole ring (electron-withdrawing) contrasts with thiadiazole/thiazole derivatives (e.g., 4g, 9c), which exhibit distinct electronic profiles and metabolic stability .
- Biological Relevance : While 1,2,4-triazole derivatives (e.g., compound in ) show anticancer activity, the target’s oxadiazole-triazole hybrid could offer synergistic effects due to dual heterocyclic pharmacophores.
Table 2: Comparative Physicochemical Data
Key Findings:
- Spectral Signatures: The target compound’s cyano group (C≡N) would likely produce a strong IR peak near 2200–2250 cm⁻¹, absent in analogs like 4g .
- Thermal Stability : The triazole-oxadiazole core may confer higher thermal stability compared to thiadiazole derivatives (e.g., 4g melts at 200°C), though experimental validation is required.
- The thiophene moiety may enhance binding to hydrophobic enzyme pockets .
Biological Activity
The compound 3-cyano-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a complex organic molecule with significant potential in pharmacological applications. Its structure incorporates multiple heterocyclic moieties, which are often associated with diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 391.4 g/mol. The compound features a cyano group, a thiophene ring, and both oxadiazole and triazole moieties, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 391.4 g/mol |
| CAS Number | 2034590-24-2 |
Biological Activity Overview
Research indicates that compounds containing oxadiazole and thiophene derivatives exhibit various biological activities including:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus.
- Anticancer Properties : Certain oxadiazole derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 and U-937.
- Antitubercular Activity : Compounds similar to the one have been effective against Mycobacterium tuberculosis strains.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation : Interactions with specific receptors can alter cellular signaling pathways.
- Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various oxadiazole derivatives against Mycobacterium tuberculosis. One derivative exhibited a minimum inhibitory concentration (MIC) of 0.25 µg/mL against the H37Rv strain, indicating strong antitubercular activity .
Anticancer Efficacy
Research on oxadiazole compounds revealed that certain derivatives had IC50 values ranging from 1.95 to 4.24 µM against thymidylate synthase (TS), a target in cancer therapy. Notably, some compounds exhibited greater cytotoxicity than doxorubicin against leukemia cell lines .
In Vivo Studies
In vivo studies demonstrated that specific oxadiazole derivatives showed significant anti-inflammatory effects in animal models. For instance, one study reported that a derivative reduced inflammation markers significantly compared to control groups .
Q & A
Q. What are the key heterocyclic components in the compound, and what synthetic strategies are employed for their assembly?
The compound contains a 1,2,4-oxadiazole ring, a 1,2,3-triazole moiety, and a thiophene substituent. The oxadiazole ring is typically synthesized via cyclocondensation of a nitrile derivative with hydroxylamine under acidic conditions . The triazole ring is often constructed using copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), ensuring regioselectivity . The thiophene group is introduced through Suzuki-Miyaura cross-coupling or direct functionalization of pre-assembled intermediates .
Q. What spectroscopic techniques are critical for characterizing the compound's structure?
- IR spectroscopy identifies functional groups like C≡N (2250–2220 cm⁻¹) and C=N (1600–1500 cm⁻¹) .
- ¹H/¹³C NMR confirms regiochemistry: triazole protons resonate at δ 7.5–8.5 ppm, while oxadiazole carbons appear at ~160–170 ppm .
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, particularly for the cyano group (loss of 26 Da) .
Q. How is the purity of the compound assessed during synthesis?
Purity is evaluated via HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, ethyl acetate/hexane eluent). Melting point consistency (e.g., 216–218°C for intermediates) and elemental analysis (deviation <0.4% for C, H, N) are also critical .
Advanced Research Questions
Q. How can reaction conditions for oxadiazole formation be optimized to improve yield?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation efficiency .
- Catalyst optimization : Zinc chloride or p-TsOH accelerates ring closure, reducing reaction time from 24h to 6h .
- Temperature control : Heating at 80–90°C minimizes side reactions (e.g., hydrolysis of the cyano group) .
Q. What strategies resolve contradictions in reported biological activity data across assays?
- Comparative studies : Test the compound in parallel assays (e.g., microbial vs. mammalian cell lines) to identify assay-specific interference .
- Molecular docking : Use software like AutoDock to analyze binding affinity variations caused by triazole-oxadiazole conformational flexibility .
- Metabolic stability assays : Assess if cytochrome P450 interactions alter activity in vivo vs. in vitro .
Q. How does the thiophene substituent influence reactivity in cross-coupling reactions?
The electron-rich thiophene enhances oxidative addition in Pd-catalyzed couplings. However, steric hindrance from the 2-position thienyl group may reduce coupling efficiency. Computational studies (DFT) reveal that substituting the thiophene with electron-withdrawing groups (e.g., -CF₃) improves reaction kinetics .
Q. What methodologies validate the compound's stability under physiological conditions?
- pH stability profiling : Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS. The oxadiazole ring is prone to hydrolysis at pH <3 .
- Plasma stability assays : Exposure to human plasma (37°C, 24h) quantifies esterase-mediated degradation of the benzamide group .
Methodological Challenges and Solutions
Q. Why do yields vary in CuAAC reactions for triazole formation?
- Cause : Residual copper catalysts can quench fluorescence in biological assays.
- Solution : Purify via chelating resins (Chelex 100) or aqueous EDTA washes .
Q. How to address low solubility in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
